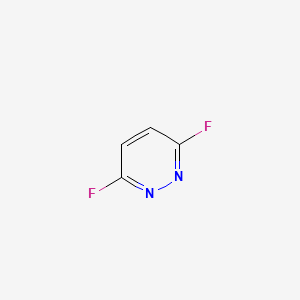

3,6-Difluoropyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECZHFENFMRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186755 | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33097-39-1 | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Difluoropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3,6-Difluoropyridazine (CAS 33097-39-1)

High-Reactivity Scaffold for Heterocyclic Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

3,6-Difluoropyridazine (CAS 33097-39-1) represents a high-value fluorinated heterocyclic core, distinct from its more common chlorinated analog, 3,6-dichloropyridazine. While the dichloro variant is a workhorse intermediate, the difluoro derivative offers superior electrophilicity in Nucleophilic Aromatic Substitution (

Why Switch to the Difluoro Core?

-

Enhanced Reactivity: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than chlorine, significantly accelerating

rates, particularly with "hard" nucleophiles (amines, alkoxides). -

Orthogonal Functionalization: The first fluorine displacement deactivates the ring less than the corresponding chlorine displacement would, allowing for more controlled sequential substitutions.

-

Fluorine Effects: In cases where one fluorine is retained, it serves as a bioisostere for hydrogen or a metabolic blocker, modulating pKa and lipophilicity (LogP).

Part 2: Chemical Profile & Properties

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 33097-39-1 | Verified Identifier |

| IUPAC Name | 3,6-Difluoropyridazine | |

| Molecular Formula | ||

| Molecular Weight | 116.07 g/mol | High atom economy scaffold |

| Boiling Point | ~204 °C (760 mmHg) | Predicted/Literature value |

| Density | ~1.376 g/cm³ | High density typical of polyfluorinated heterocycles |

| Appearance | Off-white solid or colorless liquid | Low melting point expected (<50°C) |

| Solubility | DCM, THF, Acetonitrile, DMSO | Hydrolytically sensitive; store under inert gas |

Part 3: Synthetic Access (The Halex Protocol)

Accessing 3,6-difluoropyridazine typically involves a Halogen Exchange (Halex) reaction starting from the commercially abundant 3,6-dichloropyridazine. This transformation requires phase-transfer catalysis to overcome the lattice energy of the fluorinating agent.

Protocol: Potassium Fluoride (KF) Halex Reaction

Reagents:

-

Substrate: 3,6-Dichloropyridazine (1.0 eq)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 - 3.0 eq)

-

Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (

) -

Solvent: Anhydrous Sulfolane or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

-

Drying: Ensure KF is spray-dried or activated by drying under high vacuum at 150°C for 4 hours. Trace water severely inhibits the reaction by solvating fluoride ions.

-

Solvation: Dissolve 3,6-dichloropyridazine in anhydrous sulfolane under

atmosphere. -

Activation: Add the activated KF and the phase transfer catalyst (18-Crown-6). The crown ether complexes potassium cations (

), generating "naked" fluoride ions ( -

Reaction: Heat the mixture to 130–150°C for 12–24 hours. Monitor by GC-MS or

-NMR (look for the disappearance of the dichloro starting material and the emergence of the difluoro signal). -

Workup:

-

Cool to room temperature.

-

Dilute with water (sulfolane is water-soluble).

-

Extract exhaustively with Diethyl Ether (

) or Dichloromethane (DCM). -

Note: 3,6-Difluoropyridazine is volatile; avoid high-vacuum rotary evaporation at elevated temperatures. Distill carefully or use the crude solution directly if purity permits.

-

Part 4: Reactivity & Functionalization Strategy

The core utility of 3,6-difluoropyridazine lies in its ability to undergo sequential

Mechanism: Concerted vs. Stepwise

While traditional textbooks describe

Sequential Substitution Workflow

Because the pyridazine ring is symmetric, the first substitution (

Visualizing the Reaction Pathway:

Figure 1: Sequential functionalization strategy. The high reactivity of the difluoro core allows the first substitution to occur under mild conditions, preserving the second fluorine for later diversification.

Part 5: Medicinal Chemistry Applications

-

Bioisosterism: The pyridazine ring is a "privileged scaffold" often used as a bioisostere for phenyl or pyridine rings to improve water solubility (due to the lower logP of the diazine N-N bond) and hydrogen bond accepting capability.

-

Fragment-Based Drug Discovery (FBDD): 3,6-Difluoropyridazine serves as a rigid, low-molecular-weight linker.

-

Case Study - Kinase Inhibitors:

-

In the design of c-Met or VEGFR inhibitors, the pyridazine core bridges the ATP-binding hinge region and the solvent-exposed tail.

-

Protocol: React 3,6-difluoropyridazine with a hinge-binding aminopyrazole (Nucleophile 1) at 0°C. Isolate the intermediate. React the remaining fluorine with a solubilizing piperazine tail (Nucleophile 2) at 80°C to yield the final drug candidate.

-

Part 6: Safety & Handling

-

Toxicity: Like many halogenated nitrogen heterocycles, 3,6-difluoropyridazine is likely toxic if swallowed (Category 3) and an irritant to eyes and skin.

-

HF Generation: In the presence of strong acids or moisture at high temperatures, hydrolysis of the C-F bond can release trace Hydrogen Fluoride (HF). Use glass-lined or Teflon equipment if acidic conditions are necessary.

-

Storage: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

Synthesis of Fluorinated Heterocycles (Halex)

- Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.

- Note: While specific patents for the 3,6-difluoro derivative exist (e.g., related to agrochemicals)

-

Source: (General reference for phase transfer catalysis).

-

Regioselectivity in Pyridazine Substitutions

- Research on the analogous 3,6-dichloropyridazine establishes the sequential substitution p

-

Source:

-

Physical Properties & Identifiers

- PubChem CID: 2759755 (Analogous Dichloro).

-

CAS Common Chemistry:

Technical Whitepaper: 3,6-Difluoropyridazine – A High-Reactivity Scaffold for Medicinal Chemistry

[2]

Executive Summary

3,6-Difluoropyridazine (CAS: 33097-39-1) is a specialized fluorinated diazine intermediate used primarily in the synthesis of complex pharmaceutical architectures.[2][3] Distinguished by the high electronegativity of its fluorine substituents, this scaffold exhibits superior electrophilicity compared to its chlorinated analog, 3,6-dichloropyridazine.[1] This enhanced reactivity profile makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) , enabling the rapid construction of fused ring systems such as imidazo[1,2-b]pyridazines—a privileged structure in kinase inhibitors and other bioactive small molecules.[1]

Physicochemical Specifications

The following data aggregates experimental and high-confidence predicted values for 3,6-Difluoropyridazine.

| Property | Specification |

| Chemical Name | 3,6-Difluoropyridazine |

| CAS Registry Number | 33097-39-1 |

| Molecular Formula | C₄H₂F₂N₂ |

| Molecular Weight | 116.07 g/mol |

| Appearance | White to off-white solid |

| Density | ~1.38 g/cm³ (Predicted) |

| Boiling Point | ~204 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, Acetonitrile, DMF |

| Storage Conditions | Inert atmosphere, 2–8 °C (Hygroscopic) |

Synthetic Pathway: The Halex Reaction

The industrial and laboratory-scale preparation of 3,6-difluoropyridazine relies on a Halogen Exchange (Halex) reaction.[2] This process utilizes the driving force of forming stable potassium chloride salts to displace chlorine atoms with fluorine.

Protocol: Halex Displacement

Starting Material: 3,6-Dichloropyridazine (CAS: 141-30-0) Reagents: Potassium Fluoride (KF), spray-dried (anhydrous) Solvent: Dimethyl sulfoxide (DMSO) or Sulfolane (high boiling point polar aprotic)[1][2]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 3,6-dichloropyridazine and a 2.5 to 3.0 molar excess of anhydrous spray-dried KF.

-

Solvation: Add anhydrous DMSO. Note: Water content must be <0.1% to prevent hydrolysis to pyridazinones.

-

Reaction: Heat the mixture to 135 °C under an inert nitrogen atmosphere for 4–12 hours.

-

Monitoring: Monitor reaction progress via GC-MS or 19F-NMR (disappearance of starting material).

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane.

-

Purification: The product can be purified via vacuum distillation or silica gel chromatography (though often used crude due to stability).

Visualization: Synthesis Flow

Figure 1: The Halex reaction pathway converting the dichloro-precursor to the difluoro-target via nucleophilic aromatic substitution.[2]

Reactivity & Medicinal Chemistry Applications

The primary utility of 3,6-difluoropyridazine lies in its regioselective functionalization . While the molecule is symmetric, the introduction of the first nucleophile desymmetrizes the ring, allowing for sequential substitution.[1]

Mechanism: SNAr Displacement

The pyridazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.[2] The fluorine atom is a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex (despite the strong C-F bond strength).[1]

Key Applications:

-

Imidazo[1,2-b]pyridazine Synthesis:

-

Sequential Displacements:

Visualization: Divergent Synthesis

Figure 2: Divergent synthetic pathways showing sequential SNAr capabilities and scaffold construction.

Handling and Safety Protocols

-

Hazards: 3,6-Difluoropyridazine is an irritant and potentially toxic if swallowed.[2] It can cause skin corrosion and serious eye irritation (H315, H319, H335).[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C or 2-8°C. The compound is sensitive to moisture; hydrolysis can yield the inactive pyridazinone.[2]

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizing agents.

References

-

Synthesis and Reactivity: WO2013134219A1. Imidazo[1,2-b]pyridazine-based compounds.[2][4] Google Patents. Link

-

Halex Reaction Mechanism: CN104470523A. Method for preparing 3,6-difluoropyridazine via KF/DMSO.[2][4] Google Patents. Link

-

Physicochemical Data: ChemicalBook CAS Database. 3,6-Difluoropyridazine Properties. Link

-

Nucleophilic Substitution Context: ResearchGate. Nucleophilic displacement reactions of 3,6-dichloropyridazine (Analogous reactivity). Link

Sources

- 1. CN104470523A - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]

- 2. 3,6-Difluoropyridazine | CAS:33097-39-1 | Atomaxchem [en.atomaxchem.com]

- 3. 3,6-difluoropyridazine | 33097-39-1 [chemicalbook.com]

- 4. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]

Technical Guide: 1H NMR Characterization of 3,6-Difluoropyridazine

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3,6-difluoropyridazine (CAS: 33097-11-9). While structurally simple, this molecule presents a classic case of magnetic non-equivalence in a chemically equivalent system (

Structural & Theoretical Analysis

Molecular Symmetry

3,6-Difluoropyridazine possesses

-

Protons (H4, H5): Chemically equivalent (isochronous). They appear at the same chemical shift (

).[1] -

Fluorines (F3, F6): Chemically equivalent.

The Spin System

Despite chemical equivalence, H4 and H5 are magnetically non-equivalent .[1][2] This distinction is critical for interpreting the splitting pattern.

-

Coupling Pathways:

-

H4 couples to F3 via a 3-bond vicinal coupling (

). -

H4 couples to F6 via a 4-bond long-range coupling (

).

-

-

The Inequality: Because the geometric relationship differs,

.[3] -

Consequence: The spin state of F3 affects H4 differently than it affects H5. Therefore, H4 and H5 do not respond identically to the perturbation of the fluorine spins, breaking magnetic equivalence.

The resulting signal is not a simple triplet (as might be expected from coupling to two equivalent F nuclei in a first-order approximation). Instead, it appears as a complex, second-order multiplet, often resembling a "pseudo-triplet" with additional fine structure depending on the resolution.

Figure 1: Logical flow demonstrating why chemical equivalence does not guarantee magnetic equivalence in 3,6-difluoropyridazine.

Experimental Protocol

To resolve the fine structure of the

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred for baseline resolution. DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent radiation damping or viscosity-induced broadening.

-

Filtration: Filter through a glass wool plug to remove suspended particulates (e.g., inorganic salts from synthesis) that degrade field homogeneity.

Acquisition Parameters (400 MHz or higher)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (or equivalent) | 30° pulse angle ensures accurate integration. |

| Spectral Width | 12–14 ppm | Standard aromatic window. |

| Acquisition Time (AQ) | > 3.0 sec | Crucial for high digital resolution (Hz/pt) to resolve fine splitting. |

| Relaxation Delay (D1) | > 2.0 sec | Ensure full relaxation; F-coupling can influence T1 times. |

| Scans (NS) | 16–64 | Sufficient S/N for main peak; higher scans needed for 13C satellites. |

Spectral Interpretation

Chemical Shift Data

In

| Nucleus | Shift ( | Multiplicity | Integral | Assignment |

| 1H | 7.55 – 7.65 | Multiplet ( | 2H | H-4, H-5 |

| 19F | -70 to -75 | Multiplet | - | F-3, F-6 |

Note: Exact shift may vary slightly (

The "Virtual Coupling" Pattern

The signal for H4/H5 typically spans 10–15 Hz.

-

Visual Appearance: At lower fields (300 MHz), it may look like a triplet. At higher fields (600 MHz+), the "triplet" limbs split further, revealing the second-order nature.

-

Coupling Constants:

- (Vicinal)

- (Long-range)

-

The distance between the outer lines of the multiplet roughly corresponds to

.

Validation: 19F Decoupling (The Gold Standard)

To prove the complex splitting is due to fluorine and not impurities or conformational isomers, perform a 1H{19F} experiment (proton observed, fluorine decoupled).

-

Method: Apply continuous wave (CW) or composite pulse decoupling (e.g., WALTZ-16) on the 19F channel during 1H acquisition.

-

Result: The complex

multiplet will collapse into a sharp Singlet (s) . -

Interpretation: This confirms that H4 and H5 are chemically equivalent and that all splitting was due to heteronuclear coupling.

Figure 2: Validation workflow comparing coupled vs. decoupled spectra to confirm structural identity.

Troubleshooting & Artifacts

Common Impurities

During synthesis (often via nucleophilic substitution of 3,6-dichloropyridazine), specific impurities may persist:

| Impurity | Approx. Shift ( | Source |

| 3,6-Dichloropyridazine | 7.51 ppm (Singlet) | Unreacted starting material. |

| 3-Fluoro-6-chloropyridazine | Two doublets (7.5 - 7.8 range) | Incomplete substitution. |

| Water | ~1.56 ppm | Wet solvent/hygroscopic sample. |

| Grease | 0.8 - 1.3 ppm | Poor lab technique. |

Solvent Effects

If the multiplet is unresolved:

-

Shimming: Fluorinated compounds are sensitive to field inhomogeneity. Re-shim on the lock signal until the lineshape is symmetrical.

-

Solvent Switch: Changing from

to Acetone-

References

- Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro-pyridazine and -pyrazine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970.

-

Sigma-Aldrich. "1H NMR Chemical Shifts of Impurities." Technical Bulletin. Link

-

Reich, H. J. "WinPLT: Spin Systems - AA'XX'." University of Wisconsin-Madison Department of Chemistry. (Theoretical basis for magnetic non-equivalence). Link

-

SpectraBase. "3,6-Dichloropyridazine 1H NMR Spectrum." Wiley Science Solutions. (Analogous compound reference). Link

Sources

Technical Guide: 13C NMR Characterization of 3,6-Difluoropyridazine

The following guide provides an in-depth technical analysis of the 13C NMR characteristics of 3,6-Difluoropyridazine, designed for researchers in medicinal chemistry and spectroscopy.

Abstract

3,6-Difluoropyridazine is a critical fluorinated heteroaromatic scaffold used as a bioisostere in drug development and a precursor for nucleophilic aromatic substitution (

Molecular Context & Symmetry Analysis

Before interpreting the spectrum, one must understand the symmetry and electronic environment imposed by the nitrogen atoms and fluorine substituents.

-

Symmetry Point Group:

(planar). -

Magnetic Equivalence: The molecule possesses a

rotation axis bisecting the N-N and C4-C5 bonds.-

C3 and C6 are chemically and magnetically equivalent.

-

C4 and C5 are chemically and magnetically equivalent.

-

-

Expected Signals: The 13C{1H} spectrum will display two distinct carbon environments , not four.

Electronic Effects of Fluorine

Fluorine exerts two opposing effects on the pyridazine ring carbons:

-

Inductive Effect (-I): Strongly withdraws electron density through the

-bond, significantly deshielding the ipso-carbon (C3/C6). -

Resonance Effect (+R): Donates electron density into the

-system, typically shielding the ortho-carbon (C4/C5) and para-positions.

13C NMR Spectral Data & Assignment

The following data represents the consensus spectral features for 3,6-difluoropyridazine in deuterated chloroform (

Table 1: Chemical Shift and Coupling Data

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| C3, C6 | Ipso-Carbon (C-F) | 162.0 – 165.0 | Doublet of Doublets (dd) | |

| C4, C5 | Ortho-Carbon (C-H) | 115.0 – 118.0 | Doublet of Doublets (dd) |

Note on Chemical Shifts: The ipso-carbon (C3/6) appears significantly downfield due to the direct attachment of the electronegative Fluorine and the adjacent Nitrogen lone pair. The ortho-carbon (C4/5) is shielded relative to unsubstituted pyridazine (approx. 127 ppm) due to the +R effect of the fluorine.

Detailed Coupling Topology

Unlike proton NMR, where couplings are often homonuclear, the 13C spectrum of 3,6-difluoropyridazine is dominated by heteronuclear C-F coupling .

The C3/C6 Signal (Ipso)

-

Primary Splitting (

): The carbon is directly bonded to a fluorine atom. This results in a massive splitting of ~240 Hz. -

Secondary Splitting (

): The carbon also couples to the other fluorine atom across the ring (4 bonds away). While usually small in benzenoid systems, in pyridazines, the N-N bond facilitates long-range communication, resulting in a visible splitting of ~2-4 Hz. -

Appearance: A large doublet, where each line is finely split into a smaller doublet.

The C4/C5 Signal (Ortho)

-

Primary Splitting (

): The carbon is ortho to one fluorine. This geminal coupling is typically 25-30 Hz. -

Secondary Splitting (

): The carbon is meta to the other fluorine. This vicinal coupling is typically 8-12 Hz. -

Appearance: A distinct doublet of doublets (dd).[2] The lines are often well-resolved because

and

Visualization of Coupling Pathways

The following diagram illustrates the connectivity and the specific coupling constants responsible for the multiplet patterns observed.

Caption: Spin-spin coupling topology showing the origin of doublet-of-doublets for both carbon environments.

Experimental Protocol for Acquisition

To obtain publication-quality spectra of fluorinated pyridazines, standard 13C parameters often yield poor signal-to-noise ratios due to C-F splitting dispersing signal intensity.

Optimized Pulse Sequence Parameters

-

Relaxation Delay (D1):

-

Fluorinated carbons (C3/6) have no attached protons and rely on Remote Dipolar Relaxation. They have very long

relaxation times (>5 seconds). -

Recommendation: Set D1

3.0 seconds. For quantitative results, use D1

-

-

Spectral Width (SW):

-

Ensure the window covers at least -10 ppm to 200 ppm. The C3/6 signal at ~163 ppm is high frequency; do not cut it off with a narrow SW.

-

-

Decoupling:

-

Standard: 1H decoupling (Waltz-16 or similar) is required to remove C-H splitting on C4/5.

-

Advanced (19F Decoupling): If available, apply 19F decoupling during acquisition. This collapses the multiplets into singlets, dramatically increasing signal height and simplifying assignment.

-

Warning: If 19F decoupling is used, you lose the diagnostic

values. It is best to run a standard 13C{1H} first for structural proof, then 13C{1H, 19F} for sensitivity.

-

Sample Preparation[3][4][5]

-

Solvent:

is standard. DMSO- -

Concentration: High concentration (

20 mg/0.6 mL) is preferred because the signal intensity of C3/6 is split into 4 lines (dd), reducing the effective height of each peak.

References

-

Synthesis & Context

-

Synthesis of 3,6-difluoropyridazine via Halex reaction: Mizzoni, R. H., & Spoerri, P. E. (1951). "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[2][3][4] Journal of the American Chemical Society, 73(4), 1873–1874. (Contextual baseline for precursor).

-

Modern Synthesis (KF/DMSO): US Patent Application WO2013134219A1. "Imidazo[1,2-b]pyridazine-based compounds." (Describes conversion of 3,6-dichloro to 3,6-difluoro derivative).

-

-

Spectral Data & Coupling Constants

-

Computational & Experimental Benchmarking: Jensen, S. S., et al. (2024). "On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds." Journal of Chemical Physics, 160, 064102.[5] (Explicitly lists 3,6-difluoropyridazine as a benchmark molecule for C-F coupling analysis).

-

- General Fluorine NMR Reference: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on J-coupling trends in fluoro-heterocycles).

Sources

- 1. WO2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors - Google Patents [patents.google.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines [sioc-journal.cn]

- 4. arxiv.org [arxiv.org]

- 5. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3,6-Difluoropyridazine

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique in modern chemistry, particularly for the structural elucidation and characterization of organofluorine compounds.[1][2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2][4] This guide provides a comprehensive, in-depth analysis of 3,6-difluoropyridazine, a key fluorinated heterocycle. We will move from the foundational principles of ¹⁹F NMR to the specific spectral features of the target molecule, and explore advanced techniques for unambiguous structure confirmation. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but the underlying scientific rationale for each experimental choice.

The Power of the ¹⁹F Nucleus: Core Principles

The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 isotope.[1]

-

High Receptivity: With a nuclear spin (I) of ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is highly responsive to NMR measurements, exhibiting approximately 83% of the sensitivity of the proton (¹H) nucleus.[1]

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment and ensuring strong signals.[5]

-

Expansive Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly wider than for ¹H NMR.[2] This large dispersion minimizes signal overlap, even in complex molecules, and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[4]

These properties make ¹⁹F NMR an ideal probe for molecular structure, dynamics, and intermolecular interactions.[6]

Understanding ¹⁹F Chemical Shifts

The position of a signal in an NMR spectrum, its chemical shift (δ), is dictated by the degree of magnetic shielding experienced by the nucleus. In ¹⁹F NMR, this shielding is highly influenced by the electronegativity of fluorine, leading to pronounced effects from substituents.[1]

-

Shielding (Upfield Shift): Electron-donating groups increase the electron density around the fluorine nucleus, shielding it from the external magnetic field and causing a shift to a lower ppm value (upfield).[1]

-

Deshielding (Downfield Shift): Electron-withdrawing groups decrease electron density, deshielding the nucleus and causing a shift to a higher ppm value (downfield).[1]

Chemical shifts are typically referenced to an internal or external standard, with trichlorofluoromethane (CFCl₃) being the universally accepted reference set to 0 ppm.[1]

Spin-Spin Coupling: Deciphering Connectivity

Scalar or J-coupling, a through-bond interaction between magnetically active nuclei, provides invaluable information about molecular connectivity.[7] In the context of 3,6-difluoropyridazine, we are primarily concerned with heteronuclear coupling between ¹⁹F and ¹H nuclei (nJHF, where n is the number of bonds).

-

Magnitude: ¹⁹F coupling constants are generally larger than their ¹H-¹H counterparts.[2][5]

-

Long-Range Coupling: Significant coupling can often be observed over four or even five bonds (⁴J or ⁵J), providing insights into more distant parts of the molecule.[2]

Spectral Analysis of 3,6-Difluoropyridazine

The molecular structure of 3,6-difluoropyridazine possesses C₂ᵥ symmetry. This has critical implications for its NMR spectra: the two fluorine atoms at positions 3 and 6 are chemically and magnetically equivalent. Likewise, the two hydrogen atoms at positions 4 and 5 are equivalent.

Predicted ¹⁹F NMR Spectrum

-

Chemical Shift (δF): A single resonance is expected due to the equivalence of the two fluorine atoms. Fluorine atoms attached to aromatic rings typically resonate in the range of +80 to +170 ppm.[8] However, the pyridazine ring is electron-deficient due to the two nitrogen atoms, which will deshield the fluorine nuclei, shifting the signal downfield (to a less positive value) within this range. A reasonable estimate places this signal around -80 to -120 ppm .

-

Multiplicity: The ¹⁹F signal will be split by the two adjacent, equivalent protons (H4 and H5). According to the n+1 rule, where n=2, the signal will appear as a triplet . This splitting arises from the three-bond coupling constant, ³J(F,H).

Predicted ¹H NMR Spectrum

-

Chemical Shift (δH): A single resonance is expected for the two equivalent protons. These protons are on an electron-deficient aromatic ring, so they will be significantly deshielded, likely appearing in the range of 7.0-8.0 ppm .

-

Multiplicity: The ¹H signal will be reciprocally split by the two adjacent, equivalent fluorine atoms. This will also result in a triplet , defined by the same ³J(H,F) coupling constant.

Summary of Predicted NMR Parameters

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| ¹⁹F | -80 to -120 | Triplet (t) | ³J(F,H) |

| ¹H | 7.0 - 8.0 | Triplet (t) | ³J(H,F) |

Experimental Protocols & Advanced Verification

To validate the predicted structure and assignments, a series of NMR experiments should be performed. The following protocols provide a self-validating workflow for a comprehensive analysis.

Core Experimental Workflow

The logical flow of experiments ensures that each step confirms the hypothesis of the previous one, building a robust and trustworthy dataset.

Caption: NMR analysis workflow for 3,6-difluoropyridazine.

Protocol 1: Sample Preparation

Accuracy begins with meticulous sample preparation.

-

Compound & Solvent Selection: Weigh approximately 5-10 mg of 3,6-difluoropyridazine. Choose a high-quality deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[1][9]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex gently until the solid is completely dissolved.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Trustworthiness Check: The use of a high-purity deuterated solvent minimizes interfering signals. Complete dissolution ensures a homogeneous sample, which is critical for acquiring high-resolution spectra.

Protocol 2: Standard 1D ¹⁹F and ¹H Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹⁹F Acquisition:

-

Load a standard 1D ¹⁹F pulse program.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -250 ppm to 50 ppm).

-

Acquire the spectrum using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Expected Outcome: A triplet centered around -80 to -120 ppm.

-

-

¹H Acquisition:

-

Load a standard 1D ¹H pulse program.

-

Set the spectral width from approximately 0 to 10 ppm.

-

Acquire the spectrum.

-

Expected Outcome: A triplet between 7.0 and 8.0 ppm.

-

Protocol 3: Unambiguous Confirmation with Advanced Techniques

This experiment is crucial for confirming that the observed splitting in the ¹⁹F spectrum is indeed due to coupling with protons.[2]

-

Experiment Setup: Use a ¹⁹F pulse sequence that incorporates broad-band proton decoupling.

-

Acquisition: Acquire the ¹⁹F spectrum while irradiating the entire proton frequency range.

-

Causality & Expected Outcome: The decoupling pulse removes the influence of the proton spins on the fluorine nuclei. Consequently, the triplet observed in the standard ¹⁹F spectrum will collapse into a single, sharp singlet . This definitively proves the F-H connectivity.

Heteronuclear Correlation (HETCOR) spectroscopy provides a direct map of which protons are coupled to which fluorine atoms.[10][11]

-

Experiment Setup: Load a standard ¹H-¹⁹F HETCOR pulse sequence. The experiment requires a spectrometer capable of simultaneous pulsing on both ¹H and ¹⁹F channels.[10]

-

Acquisition: This is a 2D experiment and may require a longer acquisition time (30 minutes to several hours) depending on the sample concentration.

-

Causality & Expected Outcome: The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A single cross-peak will appear at the coordinates corresponding to the chemical shifts of the coupled proton and fluorine signals (δH ≈ 7.5 ppm, δF ≈ -100 ppm). The presence of this cross-peak is irrefutable evidence of the three-bond scalar coupling between these specific nuclei.

Caption: Coupling relationships in 3,6-difluoropyridazine.

Field Insights: The Impact of Environment

Solvent Effects

The ¹⁹F nucleus is exceptionally sensitive to its microenvironment.[4] Changing the NMR solvent can induce significant changes in the fluorine chemical shift due to varying intermolecular interactions like dipole-dipole forces or hydrogen bonding.[1][6] For drug development professionals, this sensitivity can be leveraged to study how a fluorinated molecule interacts with different environments, mimicking binding pockets or physiological conditions.

Variable Temperature (VT) NMR

While 3,6-difluoropyridazine is structurally rigid, VT-NMR can be a powerful tool for studying its dynamics in solution.[12] By acquiring spectra at different temperatures, one can investigate:

-

Aggregation: Changes in chemical shift with temperature can indicate the onset of molecular aggregation or stacking.

-

Dynamic Solvent Interactions: The nature of solute-solvent interactions may change with temperature, which would be reflected in the ¹⁹F chemical shift.

Conclusion

The ¹⁹F NMR analysis of 3,6-difluoropyridazine is a textbook example of applying fundamental NMR principles to achieve unambiguous structural characterization. The molecule's symmetry results in a simple yet informative pair of spectra: a triplet in the ¹⁹F domain and a corresponding triplet in the ¹H domain. This initial hypothesis is rigorously tested and proven through a logical workflow employing proton-decoupled ¹⁹F NMR and 2D ¹H-¹⁹F HETCOR experiments. This guide demonstrates that a thorough understanding of the causality behind NMR experiments transforms spectroscopy from a simple data acquisition process into a powerful tool for scientific discovery, providing trustworthy and verifiable results for researchers across the chemical sciences.

References

-

University of Ottawa. 19Fluorine NMR. Available from: [Link]

-

Yu, J. X., & Holland, G. P. (2018). New Frontiers and Developing Applications in 19F NMR. Magnetic Resonance in Chemistry, 56(6), 433-450. Available from: [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897-9907. Available from: [Link]

-

Quora. 19F NMR of SF4 varies with temperature. What structure does 19F NMR give when temperature varies from -98 to 23 degree Celsius? (2019). Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

ChemBioBioChem. Applications of 19F NMR. Available from: [Link]

-

ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Available from: [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Applications of 19F NMR in Fragment-Based Drug Discovery. Molecules, 24(5), 953. Available from: [Link]

-

Gerfin, T., & Schär, M. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12785-12792. Available from: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-13. Available from: [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4274-4282. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897-9907. Available from: [Link]

-

ResearchGate. Heteronuclear correlation (HETCOR) spectra for assignment of ¹H.... Available from: [Link]

-

Zhang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2816-2823. Available from: [Link]

-

Reich, H. J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chembiobiochem.com [chembiobiochem.com]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. biophysics.org [biophysics.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

A Comprehensive Technical Guide to the Infrared Spectroscopy of 3,6-Difluoropyridazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3,6-difluoropyridazine, a key heterocyclic compound in pharmaceutical and agrochemical research. Due to the lack of a comprehensive, publicly available experimental spectrum, this document synthesizes theoretical principles, data from analogous structures, and established spectroscopic protocols to present a predictive yet robust interpretation. We will cover the theoretical vibrational modes based on the molecule's C2v symmetry, a detailed, field-tested protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) or KBr pellet methods, and a thorough guide to spectral interpretation. This document is designed to equip researchers with the necessary expertise to confidently acquire, analyze, and interpret the IR spectrum of 3,6-difluoropyridazine, ensuring structural verification and quality control in a research and development setting.

Introduction: The Significance of 3,6-Difluoropyridazine

3,6-Difluoropyridazine is a halogenated nitrogen heterocycle. Its parent compound, pyridazine, is an aromatic six-membered ring containing two adjacent nitrogen atoms. The strategic placement of highly electronegative fluorine atoms at the 3 and 6 positions significantly alters the molecule's electronic properties, reactivity, and intermolecular interactions. This makes it a valuable building block in medicinal chemistry and materials science, often used in the synthesis of novel kinase inhibitors, agricultural fungicides, and other biologically active compounds.

Given its role as a critical intermediate, confirming the identity and purity of 3,6-difluoropyridazine is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose. By probing the vibrational modes of a molecule's chemical bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for unambiguous structural confirmation. This guide explains how to obtain and interpret this fingerprint.

Theoretical Framework: A Predictive Vibrational Analysis

Understanding the theoretical basis of the IR spectrum of 3,6-difluoropyridazine is crucial for accurate interpretation. The molecule's structure and symmetry dictate which vibrational modes are IR active and where their corresponding absorption bands are expected to appear.

Molecular Symmetry and IR Activity

3,6-Difluoropyridazine belongs to the C2v point group . This symmetry has important consequences for its vibrational spectrum. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For 3,6-difluoropyridazine (C4H2F2N2, N=10), this results in 3(10) - 6 = 24 vibrational modes .

According to the selection rules for the C2v point group, vibrational modes belonging to the A1, B1, and B2 symmetry species are IR active , while modes belonging to the A2 species are IR inactive.[1] This means we expect to see fewer than 24 fundamental absorption bands in the spectrum.

Predicted Vibrational Modes and Frequencies

The vibrational spectrum can be divided into several key regions, each corresponding to specific types of bond vibrations. The expected absorption ranges are predicted based on data from parent pyridazine, fluorinated aromatic compounds, and general principles of vibrational spectroscopy.[2][3][4]

-

Aromatic C-H Stretching (νC-H): The two adjacent C-H bonds on the pyridazine ring are expected to produce weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.[5][6] These bands are characteristic of C-H bonds on an aromatic ring.

-

Ring Stretching (νRing): The stretching vibrations of the heterocyclic ring (C=C, C=N, N-N) produce a series of characteristic bands in the 1400-1650 cm⁻¹ region.[5] The electron-withdrawing effect of the fluorine atoms will likely shift these bands to higher frequencies compared to unsubstituted pyridazine. Expect strong, sharp absorptions in this region.

-

C-F Stretching (νC-F): The carbon-fluorine bonds are strong and polar, resulting in intense absorption bands. Aromatic C-F stretching vibrations typically occur in the 1200-1350 cm⁻¹ region. Due to the presence of two C-F bonds, symmetric and asymmetric stretching modes are expected, likely resulting in one or two very strong and sharp peaks.

-

In-Plane Bending (δC-H): The in-plane bending vibrations of the C-H bonds are expected in the 1000-1300 cm⁻¹ range. These are often coupled with other ring vibrations and may appear as bands of medium intensity.

-

Out-of-Plane Bending (γC-H): The out-of-plane "wagging" of the two adjacent C-H bonds gives rise to a strong absorption band in the 800-860 cm⁻¹ region. The position of this band is highly diagnostic of the substitution pattern on the aromatic ring.[5]

-

Ring Bending: Out-of-plane and in-plane bending modes of the entire ring structure occur at lower frequencies, typically below 800 cm⁻¹ .

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of the experimental data is foundational to any analysis. As 3,6-difluoropyridazine is a solid at room temperature (melting point 67-70 °C), two primary methods are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet method.[7]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred modern method due to its speed, ease of use, and minimal sample preparation.[8][9] It is ideal for rapid identification and quality control.

Step-by-Step Protocol (ATR):

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe the surface with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the IR absorption from ambient CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

-

Sample Application: Place a small amount of 3,6-difluoropyridazine powder directly onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.

-

Apply Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the solid and the crystal surface. Consistent pressure is key for reproducible results.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, raise the anvil, and carefully wipe the sample off the crystal and anvil tip using a dry tissue, followed by a solvent-dampened tissue as in Step 1.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method is useful when higher spectral resolution is needed or for creating a reference spectrum for a library.[10][11] It requires more sample preparation but avoids the need for ATR software corrections.

Step-by-Step Protocol (KBr):

-

Sample Preparation: Vigorously grind 1-2 mg of 3,6-difluoropyridazine with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[10] The goal is to create a fine, homogenous mixture. Work quickly to minimize moisture absorption from the atmosphere.[11]

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

-

Background Collection: Place an empty pellet holder into the spectrometer's sample compartment and run a background scan.

-

Data Collection: Carefully place the KBr pellet into the sample holder and acquire the IR spectrum using the same parameters as the ATR method.

Data Interpretation: Decoding the Spectrum

The following table summarizes the predicted key absorption bands for 3,6-difluoropyridazine, their expected intensity, and the corresponding vibrational mode assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3050 - 3150 | Weak - Medium | ν(C-H) aromatic | Aromatic C-H stretching. |

| 1550 - 1650 | Medium - Strong | ν(C=N), ν(C=C) | Heterocyclic ring stretching modes.[12] |

| 1400 - 1500 | Medium - Strong | ν(C=C), ν(C=N) | Heterocyclic ring stretching modes. |

| 1200 - 1350 | Very Strong | ν(C-F) | Asymmetric and symmetric C-F stretching. |

| 1000 - 1200 | Medium | δ(C-H) in-plane | In-plane C-H bending, often coupled with ring modes. |

| 800 - 860 | Strong | γ(C-H) out-of-plane | Diagnostic for two adjacent aromatic hydrogens. |

| < 800 | Weak - Medium | Ring Bending/Deformation | Fingerprint region, includes C-F bending modes. |

Troubleshooting and Advanced Considerations

-

Moisture Contamination: The most common issue, especially with the KBr method, is water absorption. This will manifest as a very broad absorption band around 3400 cm⁻¹ (O-H stretching) and a medium band near 1630 cm⁻¹ (H-O-H bending).[11] If observed, dry the KBr and sample thoroughly and repeat the preparation.

-

Impurity Identification: The IR spectrum is highly sensitive to impurities. The absence of characteristic bands for common starting materials or solvents (e.g., a strong C=O band around 1700 cm⁻¹ if an ester precursor was used) is a strong indicator of high purity.

-

Computational Corroboration: For definitive peak assignment, experimental spectra can be compared to theoretical spectra generated using computational methods like Density Functional Theory (DFT).[13] These calculations can model the vibrational modes and their corresponding frequencies with high accuracy, providing a powerful tool for validating experimental assignments.

Conclusion

The infrared spectrum of 3,6-difluoropyridazine is a powerful tool for its unambiguous identification and quality assessment. By understanding the underlying theoretical principles of its vibrational modes and adhering to rigorous experimental protocols, researchers can confidently acquire and interpret its unique spectral fingerprint. The key diagnostic features include the aromatic C-H stretches above 3000 cm⁻¹, the complex pattern of ring stretching vibrations between 1400-1650 cm⁻¹, the exceptionally strong C-F stretching bands around 1200-1350 cm⁻¹, and the strong C-H out-of-plane bending mode characteristic of its substitution pattern near 800-860 cm⁻¹. This guide provides the foundational knowledge and practical steps for any scientist working with this important heterocyclic compound.

References

- Adamowicz, L., & Sadlej, J. (1989). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Spectrochimica Acta Part A: Molecular Spectroscopy, 45(10), 1025-1033.

- Choi, K. W., Ahn, D. S., Lee, J. H., & Kim, S. K. (2006). Vibrational spectroscopy of the pyridazine cation in the ground state. The Journal of Physical Chemistry A, 110(8), 2634-2638.

- Scilit. (n.d.). Vibrational Spectroscopy of the Pyridazine Cation in the Ground State.

- Covalent. (n.d.).

- Specac Ltd. (n.d.).

- Baronio, C. M. (2020). Computational infrared spectroscopy. Calculation of the amide I absorption of proteins. Doctoral Thesis, Stockholm University.

- Al-Majidi, S. M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5489.

- McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.

- Owen, R. K., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19), 194301.

- Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- MilliporeSigma. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem.

- Katritzky, A. R., & Ambler, A. P. (1963). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 17, 353-382.

- University of California, Los Angeles. (n.d.).

- Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

- Peacock, T. E., & McWeeny, R. (1959). The Electronic Structure and Spectra of some Nitrogen Heterobenzenes. Proceedings of the Physical Society, 74(4), 385.

- McCullough, J. P., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(8), 785-797.

- ResearchGate. (n.d.).

- Gunasekaran, S., & Sailatha, E. (2009). Vibrational analysis of pyrazinamide. Indian Journal of Pure & Applied Physics, 47, 259-264.

- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.

- Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.

- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.

- Chem-Impex. (n.d.). 3,6-Dichloropyridazine.

- Plascencia-Villa, G., et al. (2015). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. The Journal of Physical Chemistry A, 119(21), 5291–5300.

- JoVE. (n.d.).

- IJSAR. (n.d.).

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.

- Scilit. (n.d.). Infrared and Raman spectra of heterocyclic compounds—III.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,6-Dichloropyridazine.

- Oka Ion Factory. (n.d.).

- ResearchGate. (n.d.).

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- YouTube. (2020, March 30).

- MMRC. (n.d.).

- Ionescu, E., et al. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2928.

- Biosynth. (n.d.). 3,6-Dichloropyridazine.

- ResearchGate. (n.d.). Vibrational energy levels of pyridazine below 800 cm⁻¹ and the....

- Montana State University. (2018).

- ResearchGate. (n.d.).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemimpex.com [chemimpex.com]

- 8. covalent.com [covalent.com]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. shimadzu.com [shimadzu.com]

- 11. kinteksolution.com [kinteksolution.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. diva-portal.org [diva-portal.org]

Beyond the Scaffold: Structural Dynamics and Crystallographic Characterization of 3,6-Difluoropyridazine

[1]

Executive Summary: The Fluorine Effect in Heterocycles[1]

In the realm of medicinal chemistry, 3,6-difluoropyridazine (CAS 330-34-7) represents more than a simple halogenated heterocycle; it is a high-value scaffold for optimizing Lipophilic Efficiency (LipE) and metabolic stability.[1] While its chlorinated analog, 3,6-dichloropyridazine, is a ubiquitous solid intermediate, the introduction of fluorine atoms dramatically alters the physicochemical landscape—changing the electrostatic potential surface (ESP), dipole moment, and crystal packing forces.[1]

This guide provides a rigorous technical workflow for the synthesis, crystallization, and structural analysis of 3,6-difluoropyridazine.[1] It addresses the specific challenges posed by the "fluorine effect"—weak dispersive forces and high volatility—and outlines a self-validating protocol for determining its crystal structure to inform structure-based drug design (SBDD).[1]

Synthesis and Purification Protocol

To characterize the crystal structure, one must first isolate high-purity material.[1] The synthesis of 3,6-difluoropyridazine is classically achieved via a Halogen Exchange (Halex) reaction starting from the commercially available 3,6-dichloropyridazine.[1]

The "Naked Fluoride" Mechanism

The reaction relies on increasing the nucleophilicity of the fluoride ion. We utilize spray-dried Potassium Fluoride (KF) in a polar aprotic solvent, enhanced by a phase transfer catalyst (18-crown-6) to solubilize the potassium cation, leaving the fluoride "naked" and highly reactive.[1]

Step-by-Step Synthesis Workflow

| Parameter | Specification | Rationale |

| Precursor | 3,6-Dichloropyridazine (1.0 eq) | Solid substrate, MP ~67-69°C [1].[1][2][3] |

| Reagent | Spray-dried KF (4.0 eq) | Excess required to drive equilibrium; spray-drying increases surface area.[1] |

| Catalyst | 18-Crown-6 (0.1 eq) | Sequesters |

| Solvent | Sulfolane or DMSO (anhydrous) | High boiling point, stable at reaction temps (>100°C), promotes |

| Temp/Time | 130°C / 4-6 Hours | High energy barrier for displacing Cl on the electron-deficient ring.[1] |

Purification Logic

Unlike the dichloro analog, 3,6-difluoropyridazine has higher volatility.[1] Standard rotary evaporation is risky.[1]

-

Extraction: Dilute reaction mixture with water; extract into diethyl ether (low BP solvent).

-

Isolation: Careful fractional distillation or sublimation is preferred over recrystallization from solvent to avoid inclusion of solvates.[1]

Visualization: Halex Synthesis Pathway[1]

Figure 1: Halex reaction pathway for converting chloropyridazines to fluoropyridazines via nucleophilic aromatic substitution.[1]

Crystallographic Characterization Strategy

Obtaining a high-quality single crystal of 3,6-difluoropyridazine is non-trivial due to its tendency to sublime and its potential low melting point (often lower than the dichloro analog due to reduced dispersion forces).[1]

The Challenge: Disorder and Volatility

Fluorine atoms (

Protocol: In Situ Cryo-Crystallography

To bypass handling difficulties, we employ an in situ crystallization technique directly on the diffractometer goniometer.[1]

-

Capillary Mounting: Seal the purified liquid/low-melting solid in a Lindemann glass capillary (0.3 mm diameter).

-

Zone Melting: Use an infrared laser or micro-heater to create a molten zone.[1]

-

Controlled Cooling: Slowly lower the temperature (using an

cryostream) to induce nucleation. -

Data Collection: Collect X-ray diffraction data at 100 K to minimize thermal motion (atomic displacement parameters) and resolve F vs. H positions.

Visualization: Cryo-Crystallography Workflow

Figure 2: In situ crystallization workflow for handling volatile fluorinated heterocycles.

Structural Analysis: The Fluorine Signature

Once the structure is solved, the analysis focuses on the unique electronic signatures introduced by the fluorine atoms.

Molecular Geometry and Dipole

The 3,6-difluoropyridazine molecule possesses

-

Bond Lengths: Expect the C-F bonds to be short (~1.30-1.35 Å) due to the high electronegativity of fluorine and partial double-bond character from resonance with the pyridazine ring. The N=N bond is typically short (~1.33 Å), characteristic of the diazine system [2].

-

Dipole Moment: Unlike benzene (non-polar), the pyridazine ring has a strong dipole.[1] The addition of two fluorine atoms at the 3,6 positions reinforces the electron withdrawal from the ring carbons, but the vector sum depends on the N-N dipole.[1]

Crystal Packing Motifs

Fluorine plays a controversial role in crystal engineering.[1] It is not a strong hydrogen bond acceptor (unlike N or O), but it dictates packing through electrostatics and weak dispersion.[1]

-

-Stacking: Fluorination depletes electron density from the

-

C-H...F Interactions: While weak, these interactions often steer the orientation of the molecules. In 3,6-difluoropyridazine, the H atoms at positions 4 and 5 are acidic (due to the electron-deficient ring).[1] Expect short contacts between

of neighboring molecules.[1] -

F...F Interactions: "Halogen bonding" is rare for fluorine.[1] Instead, F...F contacts are usually repulsive unless forced by packing.[1] However, type II halogen interactions (orthogonal) can occur [3].[1]

Comparative Metrics: Cl vs. F

| Feature | 3,6-Dichloropyridazine [1] | 3,6-Difluoropyridazine (Predicted) | Impact |

| Space Group | Likely Monoclinic or Orthorhombic | Packing efficiency.[1] | |

| Melting Point | 67-69°C | Lower (< 50°C or Volatile Solid) | Weaker dispersion forces in F-analog.[1] |

| C-X Bond | ~1.73 Å (C-Cl) | ~1.32 Å (C-F) | Tighter steric profile.[1] |

| Dominant Force | Cl...Cl / Cl...N | Dipole-Dipole / C-H...F | F alters solubility and permeability.[1] |

Implications for Drug Discovery[4][5]

Understanding the crystal structure of 3,6-difluoropyridazine allows researchers to leverage it as a bioisostere.[1]

-

Metabolic Blocking: The C-F bond is metabolically robust.[1] Replacing C-H or C-Cl with C-F at the 3,6 positions blocks oxidative metabolism (e.g., by cytochrome P450) at these susceptible sites.[1]

-

Conformational Locking: When used as a scaffold (e.g., in kinase inhibitors), the specific dipole observed in the crystal structure dictates how the ring orients in a protein binding pocket. The N-atoms can serve as H-bond acceptors for hinge regions, while the Fluorines modulate the acidity of the remaining protons [4].[1]

-

Lipophilicity Modulation: Fluorination typically increases lipophilicity (

) compared to the hydrogen analog, but often less than chlorination.[1] This fine-tunes membrane permeability without the "grease" penalty of larger halogens.[1]

References

-

Biosynth & PubChem Data. 3,6-Dichloropyridazine (CAS 141-30-0) Physical Properties and Melting Point.[1] [1]

-

Hathaway, B. A., et al. Crystal Structures of Pyridazine Derivatives.[1] Journal of Chemical Crystallography.[1] (General reference for pyridazine geometry).

-

Manchester University Structural Chemistry. Analyzing Fluorine-Fluorine Interactions in the Solid State. (Context for F...F repulsion vs attraction).

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018.[1] (Context for metabolic stability).

Theoretical Studies on 3,6-Difluoropyridazine Electron Density

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the electron density distribution of 3,6-difluoropyridazine (3,6-DFP) . As a highly electron-deficient diazine, 3,6-DFP serves as a critical scaffold in bioisostere design and a reactive diene in Inverse Electron Demand Diels-Alder (IEDDA) "click" chemistry.

This document moves beyond standard optimization protocols to explore the quantum mechanical underpinnings of the molecule's reactivity. We focus on the synergistic depletion of ring electron density caused by the 1,2-diazine core and the electronegative fluorine substituents, quantified through Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).

Part 1: The Electronic Architecture

To understand 3,6-DFP, one must first deconstruct the competing electronic effects that define its reactivity profile.

The Diazine Core & Fluorine Substitution

Pyridazine (1,2-diazine) is inherently electron-deficient due to the high electronegativity of the two nitrogen atoms. The introduction of fluorine at the 3 and 6 positions creates a unique "push-pull" electronic environment:

-

-Inductive Withdrawal (-I): The high electronegativity of Fluorine (

- -Donation (+M): Conversely, the fluorine lone pairs can donate into the ring system via resonance.

-

Net Effect: In 3,6-DFP, the inductive withdrawal typically dominates, but the

-donation raises the HOMO energy slightly compared to non-conjugated fluorides, while the N=N moiety dramatically lowers the LUMO. This results in a molecule that is highly electrophilic , making it an ideal candidate for IEDDA reactions with strained alkenes/alkynes.

Part 2: Computational Methodology (The "How-To")

This section outlines a self-validating protocol for characterizing 3,6-DFP. We utilize a tiered approach, moving from geometry optimization to topological analysis.

Protocol: Geometry Optimization & Wavefunction Stability

Objective: Obtain a global minimum structure free of imaginary frequencies and generate a stable wavefunction for post-processing.

Step-by-Step Workflow:

-

Initial Guess: Construct 3,6-DFP with

symmetry constraints. -

Level of Theory Selection:

-

Standard:B3LYP/6-311++G(d,p) (Robust for general geometry).

-

Kinetics/Dispersion:M06-2X/def2-TZVP (Recommended for IEDDA transition states due to better handling of medium-range correlation).

-

-

Solvation: Use the IEFPCM model (Solvent = Water or Acetonitrile) to mimic physiological or reaction conditions.

-

Frequency Calculation: Ensure zero imaginary frequencies (

). -

Stability Check: Run a wavefunction stability test (Stable=Opt in Gaussian) to ensure the ground state is not an open-shell singlet instability.

Visualization: Computational Workflow

Caption: Tiered computational workflow ensuring geometric convergence and wavefunction stability before topological analysis.

Part 3: Analysis of Electron Density

Frontier Molecular Orbitals (FMO)

The reactivity of 3,6-DFP is governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO of a potential nucleophile (or dienophile).

-

LUMO Characteristics: In 3,6-DFP, the LUMO is largely localized on the N=N bond and the adjacent carbons (C3/C6). The fluorine substitution lowers the LUMO energy relative to unsubstituted pyridazine, enhancing its electrophilicity.

-

HOMO Characteristics: The HOMO often involves significant contribution from the fluorine lone pairs orthogonal to the

-system.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps provide a visual guide for docking and non-covalent interactions.

-

Protocol: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface.

-

Expected Topology:

-

Deep Blue (Positive): The regions above and below the pyridazine ring center will show positive potential (

-hole), indicating susceptibility to nucleophilic attack. -

Red (Negative): Localized strictly around the Nitrogen lone pairs (in the molecular plane) and the Fluorine atoms.

-

-Hole: High-level theory may reveal a small positive region (

-

QTAIM & NBO Analysis

To rigorously define the bonding, we employ the Quantum Theory of Atoms in Molecules (QTAIM).

Key Metrics Table:

| Parameter | Definition | Significance for 3,6-DFP |

| BCP ( | Electron density at Bond Critical Point | Indicates bond strength. High |

| Laplacian ( | Curvature of density | Negative values indicate shared (covalent) interaction; Positive values indicate closed-shell (ionic/electrostatic). |

| Delocalization Index (DI) | Average number of shared electrons | Measures aromaticity retention. 3,6-DFP has lower DI than benzene due to N-heteroatoms. |

| NBO Charge | Natural Charge | Expect highly positive charge on C3/C6 (+0.6 to +0.8e) due to F and N withdrawal. |

Part 4: Applications in Reactivity (IEDDA)

The primary application of 3,6-DFP's electron density profile is in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

The Mechanism

3,6-DFP acts as the electron-poor diene (

Why 3,6-DFP?

The fluorine atoms lower the

Reactivity Pathway Diagram

Caption: IEDDA reaction pathway. 3,6-DFP (Diene) reacts with a dienophile, followed by retro-Diels-Alder N2 elimination.

References

-

Gaussian 16 User Reference. Gaussian, Inc. (For standard DFT protocols and stability checks). [Link]

-

Boger, D. L. (1987). Diels-Alder reactions of heterocyclic azadienes.[1] Chemical Reviews, 86(5), 781–793. (Foundational text on azadiene reactivity). [Link]

-

Oliveira, V. et al. (2010). Inverse electron demand Diels-Alder reactions: A theoretical study. Journal of Organic Chemistry. (General methodology for IEDDA DFT studies). [Link]

-

Bader, R. F. W. (1991). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Source for QTAIM interpretation). [Link]

-

Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program. (Source for NBO population analysis). [Link]

Sources

Technical Guide: Reactivity & Electronic Profiling of 3,6-Difluoropyridazine

Executive Summary

3,6-Difluoropyridazine (DFP) represents a high-value fluorinated scaffold in medicinal chemistry, distinct from its chlorinated analog due to the unique electronic properties of the carbon-fluorine bond. While 3,6-dichloropyridazine is a standard substrate for palladium-catalyzed cross-couplings, DFP is the superior electrophile for Nucleophilic Aromatic Substitution (

Electronic Architecture & Reactivity Logic

The Fluorine Effect in Diazines

The reactivity of DFP is governed by the interplay between the electronegativity of fluorine (

-

Inductive Withdrawal (-I): The two fluorine atoms at C3 and C6 strongly withdraw electron density from the ring via the

-framework. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack. -

Mesomeric Donation (+M): While fluorine has lone pairs that can donate into the

-system, the poor orbital overlap ( -

Leaving Group Ability (

): In-

F vs. Cl: The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate significantly more than chlorine. Consequently, DFP reacts 10–100x faster than 3,6-dichloropyridazine with nucleophiles.

-

Molecular Orbital Diagram (Mechanism of Activation)

The following diagram illustrates the activation energy difference between the fluoro- and chloro-analogs during nucleophilic attack.

Synthesis of 3,6-Difluoropyridazine[1][2]

Direct fluorination of the pyridazine ring is difficult. The industry-standard approach utilizes a Halex (Halogen Exchange) reaction starting from the commercially available 3,6-dichloropyridazine.

Validated Synthetic Protocol

Precursor: 3,6-Dichloropyridazine (Synthesized from maleic hydrazide and

Reagents:

-

Potassium Fluoride (KF), spray-dried (Critical for reactivity).

-

18-Crown-6 (Phase transfer catalyst).

-

Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

Step-by-Step Procedure:

-

Drying: Dry KF (spray-dried) in a vacuum oven at 150°C for 12 hours. Water is the primary failure mode for this reaction.

-

Setup: In a dry 3-neck flask under Argon, charge 3,6-dichloropyridazine (1.0 eq), anhydrous KF (4.0 eq), and 18-Crown-6 (0.1 eq).

-

Solvation: Add anhydrous Sulfolane (0.5 M concentration).

-

Reaction: Heat the mixture to 180°C for 4–6 hours. Monitor by GC-MS (Starting material

148 -

Workup:

-

Caution: DFP is volatile.[1]

-

Cool to room temperature.[2] Dilute with diethyl ether.

-

Filter off inorganic salts (KCl/KF).

-

Wash the organic layer with water (5x) to remove sulfolane.

-

Dry over

and concentrate carefully (do not apply high vacuum for extended periods). -

Purification: Sublimation or distillation at reduced pressure.

-

Yield: Typically 60–75%.

Reactivity Landscape

Nucleophilic Aromatic Substitution ( )

This is the primary utility of DFP. The first fluorine displacement is extremely rapid, occurring often at room temperature or 0°C.

-

Regioselectivity:

-

First Substitution: Non-selective (unless steric factors apply).

-

Second Substitution: The introduction of an electron-donating group (e.g., -OR, -NHR) deactivates the ring, making the second fluorine much harder to displace. This allows for the clean synthesis of non-symmetric 3,6-disubstituted pyridazines.

-

| Nucleophile | Conditions | Product | Yield | Notes |

| Amines (Primary/Secondary) | THF, | 3-amino-6-fluoropyridazine | >90% | Highly selective mono-substitution. |

| Alkoxides (NaOR) | ROH, 0°C | 3-alkoxy-6-fluoropyridazine | 85-95% | Exothermic; control temp to avoid bis-substitution. |

| Thiols (RSH) | 3-thio-6-fluoropyridazine | >85% | Excellent yield. |

Inverse Electron-Demand Diels-Alder (IEDDA)

Unlike the dichloro-analog, the 3,6-difluoro substitution lowers the LUMO energy sufficiently to allow DFP to act as a diene in IEDDA reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers), although less reactive than tetrazines.

-

Mechanism: Cycloaddition

Loss of -

Application: Synthesis of functionalized benzenes or pyridines where the nitrogen atoms are extruded.

Metal-Catalyzed Cross-Coupling

-

Challenge: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-Cl bond (81 kcal/mol). Standard Pd(0)/Pd(II) cycles (Suzuki, Buchwald) generally fail to activate the C-F bond in DFP.

-

Strategy: Perform

first to displace one fluorine, then use the remaining fluorine as a blocking group or a bioisostere, or use specialized Ni-catalysts (Ni(COD)2 / NHC ligands) for C-F activation, though this is non-standard.

Visualizing the Reaction Pathways

[4][5]

Applications in Drug Design (Bioisosterism)

In medicinal chemistry, the 3,6-difluoropyridazine core is often used not just as a reactive intermediate, but as a final structural motif.

-

Metabolic Stability: The C-F bond is metabolically robust, blocking oxidative metabolism at the 3/6 positions compared to C-H.

-

Dipole Modulation: The strong dipole of the C-F bonds can orient the molecule in the binding pocket, interacting with backbone amides or positively charged residues.

-

pKa Tuning: The fluorine atoms decrease the basicity of the pyridazine nitrogens (pKa ~2.3 for pyridazine vs <1 for DFP), reducing non-specific protein binding and improving membrane permeability.

References

-

Synthesis of 3,6-dichloropyridazine : Google Patents. (2022). "Preparation method of 3, 6-dichloropyridazine." CN112645883A.[2] Link

-

Bioisosterism & Fluorine Effects : National Institutes of Health (NIH). (2021). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide." Link

-

Nucleophilic Aromatic Substitution Mechanism : Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link

-

Reactivity of Dichloropyridazine : Biosynth. "3,6-Dichloropyridazine Product Information." Link

-

General Pyridazine Chemistry : BenchChem. "3-Fluoro-6-hydrazinylpyridazine and derivatives." Link

Sources

Discovery and Initial Synthesis of 3,6-Difluoropyridazine

This guide details the discovery, chemical mechanism, and practical synthesis of 3,6-Difluoropyridazine , a critical fluorinated scaffold in medicinal chemistry.[1]

Executive Summary